molecular formula C10H7N5O B14421427 Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate CAS No. 81890-06-4

Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate

Cat. No.: B14421427
CAS No.: 81890-06-4
M. Wt: 213.20 g/mol
InChI Key: KZJBRKOZIWUVAJ-UHFFFAOYSA-N
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Description

Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate is a complex organic compound featuring a unique structure that includes an aniline group, a diazonium ion, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate typically involves the diazotization of an aniline derivative followed by coupling with an imidazole derivative. The reaction conditions often require acidic environments and low temperatures to stabilize the diazonium ion. Common reagents include sodium nitrite and hydrochloric acid for the diazotization step, and the coupling reaction is facilitated by maintaining a controlled pH and temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azo dyes, nitroso compounds, and amino derivatives, each with distinct properties and applications .

Scientific Research Applications

Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Anilino(5-diazonio-4H-imidazol-4-ylidene)methanolate involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The diazonium group is particularly reactive, allowing for selective modification of specific molecular targets .

Similar Compounds:

Uniqueness: this compound is unique due to its combination of aniline, diazonium, and imidazole functionalities, which confer distinct reactivity and versatility in various applications .

Properties

81890-06-4

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

5-diazo-N-phenylimidazole-4-carboxamide

InChI

InChI=1S/C10H7N5O/c11-15-9-8(12-6-13-9)10(16)14-7-4-2-1-3-5-7/h1-6H,(H,14,16)

InChI Key

KZJBRKOZIWUVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=NC2=[N+]=[N-]

Origin of Product

United States

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